methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a nitrophenyl group, and an acylated amino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the para position, forming methyl 4-nitrobenzoate.
Acylation: The nitro compound is then subjected to acylation with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine to form the acylated product.
Amidation: Finally, the acylated product is reacted with an amine (e.g., aniline) under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Nitric acid (HNO3) or bromine (Br2) for electrophilic substitution.
Major Products Formed
Reduction: Formation of methyl 2-{[(4-aminophenyl)acetyl]amino}benzoate.
Substitution: Formation of 2-{[(4-nitrophenyl)acetyl]amino}benzoic acid.
Oxidation: Formation of various substituted aromatic compounds depending on the specific electrophilic reagent used.
Scientific Research Applications
Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-aminophenyl)acetyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.
2-{[(4-nitrophenyl)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate is unique due to the presence of both a nitro group and an acylated amino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPBKJRHHVJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.